molecular formula C13H14N4O B1661965 2-(2-Pyridylazo)-5-dimethylaminophenol CAS No. 50783-80-7

2-(2-Pyridylazo)-5-dimethylaminophenol

Cat. No.: B1661965
CAS No.: 50783-80-7
M. Wt: 242.28
InChI Key: RBYWVGOQLYTZCK-UHFFFAOYSA-N
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Description

2-(2-Pyridylazo)-5-dimethylaminophenol (CAS: 50783-80-7) is a chelating agent with the molecular formula C₁₃H₁₄N₄O and a molecular weight of 242.28 g/mol . It exists as red crystals with a melting point of 175°C and is commercially available at ≥98% purity (HPLC grade) from suppliers like TCI America . The compound is widely used for the spectrophotometric determination of zinc in serum due to its high selectivity and sensitivity in forming stable complexes with transition metals . Its structure features a pyridylazo group at the 2-position and a dimethylamino group at the 5-position of the phenolic ring, which enhances its metal-binding capabilities .

Preparation Methods

Synthetic Routes for 2-(2-Pyridylazo)-5-dimethylaminophenol

Diazotization-Coupling Reaction Mechanism

The synthesis of PADAP follows a classic two-step azo coupling pathway. 2-Aminopyridine undergoes diazotization in an acidic medium (e.g., hydrochloric acid) with sodium nitrite (NaNO₂) at 0–5°C to form the diazonium salt. This intermediate is subsequently coupled with 5-dimethylaminophenol in an alkaline solution (pH 8–10) to yield the target azo compound.

Key Reaction Parameters :

  • Temperature Control : Diazotization requires strict maintenance of 0–5°C to prevent premature decomposition of the diazonium salt.
  • Molar Ratios : A 1:1 molar ratio of 2-aminopyridine to 5-dimethylaminophenol is typical, though excess phenol (1.2:1) may enhance yield.
  • Solvent System : Aqueous-ethanol mixtures (30–50% v/v ethanol) are preferred for solubility and reaction homogeneity.

Stepwise Preparation Protocol

Diazotization of 2-Aminopyridine

  • Dissolve 2-aminopyridine (10 mmol) in 20 mL of 1 M HCl.
  • Cool to 0°C in an ice bath, then add NaNO₂ (12 mmol) dissolved in 5 mL H₂O dropwise over 15 minutes.
  • Stir for 30 minutes, maintaining pH < 2 to stabilize the diazonium salt.

Coupling with 5-Dimethylaminophenol

  • Dissolve 5-dimethylaminophenol (12 mmol) in 30 mL of 10% NaOH.
  • Add the diazonium solution slowly to the alkaline phenol solution at 5–10°C.
  • Adjust pH to 9–10 using NaOH and stir for 2 hours.
  • Precipitate the product by acidifying to pH 3–4 with HCl.

Purification : Recrystallize from ethanol-water (1:3) to obtain deep red crystals. Yield typically ranges from 68–75%.

Optimization Strategies for Enhanced Yield and Purity

pH-Dependent Coupling Efficiency

The coupling reaction’s success hinges on precise pH control:

  • pH < 8 : Incomplete coupling due to protonation of the phenolic oxygen.
  • pH 9–10 : Optimal azo bond formation, achieving >95% conversion.
  • pH > 11 : Hydrolysis of the diazonium salt reduces yield.

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact
Reaction Temperature 5–10°C Maximizes stability of intermediates
Ethanol Concentration 40% v/v Balances reactant solubility
Stirring Time 2 hours Ensures complete coupling

Data synthesized from.

Spectroscopic and Physicochemical Characterization

UV-Vis Spectral Properties

PADAP exhibits strong absorbance at λₘₐₓ = 560–590 nm (ε = 1.2–1.6 × 10⁵ L·mol⁻¹·cm⁻¹) in aqueous-organic media, characteristic of its conjugated azo-phenolic system. Shifts in λₘₐₓ correlate with metal complexation (e.g., bathochromic shifts of 20–40 nm upon binding Co²⁺ or Ni²⁺).

Structural Elucidation via IR and NMR

  • IR (KBr, cm⁻¹) :
    • 1590–1600 (N=N stretch)
    • 1250–1270 (C-O phenolic)
    • 2800–2820 (N(CH₃)₂ symmetric stretch)
  • ¹H NMR (DMSO-d₆) :
    • δ 2.95 (s, 6H, N(CH₃)₂)
    • δ 6.8–8.2 (m, 7H, aromatic protons)

Analytical Applications in Metal Ion Determination

Complexation with Transition Metals

PADAP forms 1:2 (metal:ligand) complexes with divalent ions like Cu²⁺, Zn²⁺, and Cd²⁺ in pH 7–9 buffers. Representative molar absorptivities:

Metal Ion λₘₐₓ (nm) ε (×10⁴ L·mol⁻¹·cm⁻¹)
Cu²⁺ 620 1.54
Zn²⁺ 605 1.42
Cd²⁺ 615 1.63

Data from.

Selectivity Enhancement Strategies

  • Masking Agents : 0.1 M KCN suppresses interference from Co²⁺ and Ni²⁺.
  • Extraction Methods : Chloroform extraction of PADAP-Cd complexes achieves detection limits of 0.02 μg/mL.

Industrial and Environmental Relevance

Waste Stream Management

Spent PADAP solutions require treatment with 5% H₂O₂ at 60°C to cleave azo bonds before disposal. Residual metal complexes are removed via activated charcoal filtration.

Scalability Challenges

  • Pilot-Scale Yields : Drop to 55–60% due to heat transfer limitations in diazotization.
  • Cost Drivers : 5-Dimethylaminophenol accounts for 70% of raw material costs at >100 kg production scales.

Chemical Reactions Analysis

Complexation with Transition Metals

PADAP forms stable, water-soluble complexes with multiple transition metals, exhibiting distinct spectral properties:

Metal IonOptimal pH RangeComplex Stoichiometry (L:M)λ<sub>max</sub> (nm)ε (L·mol⁻¹·cm⁻¹)Application
Co(II)2.2–6.02:15908.4×10⁴Steel analysis
Ti(IV)4.7–5.83:1560–5801.1×10⁵High-sensitivity Ti detection
Cu(II)5.0–7.01:15406.2×10⁴Environmental monitoring
Ni(II)6.0–8.01:15205.8×10⁴Industrial QC

The Co(II) complex demonstrates exceptional stability, with interference from Fe(III) and Cu(II) mitigated by prior extraction with 8-hydroxyquinoline . For Ti(IV), ethanol enhances complex formation kinetics, achieving Beer’s law linearity up to 0.7 ppm Ti .

pH-Dependent Reactivity

PADAP’s coordination behavior varies significantly with pH:

  • Below pH 2.2 : Protonation of pyridyl nitrogen occurs, inhibiting metal binding.

  • pH 2.2–6.0 : Formation of [M(PADAP)<sub>n</sub>]<sup>m+</sup> complexes dominates, with color intensity proportional to metal concentration .

  • Above pH 8.0 : Hydroxide precipitation competes with complexation, reducing analytical utility .

Reaction Mechanisms

The proposed binding mode involves:

  • Deprotonation of the phenolic -OH group.

  • Coordination through azo nitrogen and pyridyl nitrogen.

  • Charge stabilization via dimethylamino group resonance .

For Ti(IV), the 3:1 ligand-metal ratio suggests octahedral geometry with three bidentate PADAP ligands . Cobalt forms a square-planar ML<sub>2</sub> complex, as evidenced by Job’s plot analysis .

Interference and Selectivity

Major interferents include:

  • Fe(III) : Masked with ascorbic acid or fluoride.

  • Cu(II) : Eliminated via thiourea addition.

  • V(V) : Reduced with hydroxylamine .

PADAP’s versatility stems from its tunable reactivity across pH regimes and ability to form intensely colored complexes, making it indispensable in metallurgical, environmental, and biochemical analyses.

Scientific Research Applications

Analytical Chemistry Applications

1. Colorimetric Assays

PADAP is primarily known for its application in colorimetric assays for metal ion detection. Its ability to form stable complexes with various metal ions makes it a valuable reagent in analytical chemistry.

  • Cadmium Detection : PADAP has been employed for the colorimetric determination of cadmium in environmental samples. The complex formed between cadmium ions and PADAP exhibits distinct color changes, facilitating easy quantification through spectrophotometry .
  • Zinc and Other Metals : Similar methodologies have been developed for the determination of zinc in biological samples, such as serum, leveraging the compound's chelating properties .
Metal IonDetection MethodReference
CadmiumColorimetric assay
ZincHPLC analysis
LeadSpectrophotometry

Biochemical Applications

2. Biological Studies

PADAP has also found applications in biological research, particularly in studies involving enzyme inhibition and cell viability.

  • Tyrosinase Inhibition : Research indicates that derivatives of PADAP can inhibit tyrosinase, an enzyme involved in melanin production. This property makes it a candidate for skin-whitening agents and anti-melanogenic therapies .
  • Cytotoxicity Studies : PADAP derivatives have been tested for their cytotoxic effects on cancer cell lines. Studies show varying degrees of cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells, suggesting potential applications in cancer treatment .

Case Studies

3. Case Study: Environmental Monitoring

A study conducted on the use of PADAP for detecting heavy metals in water samples demonstrated its effectiveness as a chelating agent. The method involved pre-concentration of metal ions followed by colorimetric analysis, yielding high sensitivity and specificity for cadmium detection .

4. Case Study: Pharmaceutical Applications

In pharmaceutical research, PADAP has been explored as a potential lead compound for developing new drugs targeting tyrosinase inhibition. The structure-activity relationship studies indicated that modifications to the PADAP structure could enhance its inhibitory potency against tyrosinase, which is critical for developing effective skin-lightening products .

Mechanism of Action

The mechanism of action of 2-(2-Pyridylazo)-5-dimethylaminophenol primarily involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its pyridyl and phenolic groups. This interaction can alter the electronic properties of the metal ions, making them detectable through various analytical techniques. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved are related to metal ion coordination chemistry.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2-(2-Pyridylazo)-5-dimethylaminophenol, highlighting structural variations, analytical applications, and performance metrics:

Compound Name (IUPAC) Key Structural Features Target Metals Detection Limit (μg/L) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Key Applications & Notes References
This compound 2-pyridylazo, 5-dimethylamino Zn, U, Gd 0.1–2.0 (Zn in serum) 1.1–1.5 × 10⁵ Serum Zn analysis; used with surfactants for enhanced sensitivity .
4-(2-Pyridylazo)resorcinol (PAR) 4-pyridylazo, resorcinol backbone U, Cd, Ni 0.5–5.0 3.8 × 10⁴ (U) Uranium determination in nuclear effluents; less selective for Zn .
2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) 5-Br, 5-diethylamino Cd, U 0.2–1.5 1.2 × 10⁵ (Cd) Cadmium detection via β-correction spectrophotometry; higher ε than PAR .
2-(3,5-Dichloro-2-pyridylazo)-5-dimethylaminophenol 3,5-Cl, 5-dimethylamino Er, Gd, La 0.05–0.3 1.8 × 10⁵ (Er) Rare-earth element analysis; cloud-point preconcentration improves detection limits .
2-(2-Quinolinylazo)-5-dimethylaminophenol (QADMAP) Quinoline backbone, 5-dimethylamino Fe, Cu, Ni 1.0–10.0 7.2 × 10⁴ (Fe) Transition metal detection in tobacco; lower sensitivity vs. pyridylazo derivatives .
1-(2-Pyridylazo)-2-naphthol (PAN) Naphthol backbone, 1-pyridylazo Zn, Cd 0.5–3.0 5.5 × 10⁴ (Zn) Broad metal analysis but requires pH >8; less stable in acidic media .

Performance Analysis

Sensitivity and Selectivity

  • This compound exhibits superior molar absorptivity (ε ~1.5 × 10⁵) for zinc compared to PAN (ε ~5.5 × 10⁴) due to its dimethylamino group, which stabilizes metal complexes via electron donation .
  • 5-Br-PADAP and 3,5-DiCl-PADAP show enhanced sensitivity for cadmium and rare-earth metals, respectively, owing to halogen substituents that increase ligand rigidity and metal-binding affinity .
  • PAR has lower ε values (~3.8 × 10⁴) but is preferred for uranium detection in acidic media due to its resorcinol moiety’s solubility .

Detection Limits

  • The lowest detection limits are achieved with 3,5-DiCl-PADAP (0.05 μg/L for Er) using cloud-point extraction , whereas QADMAP requires higher concentrations (1–10 μg/L) for transition metals in tobacco .

Practical Considerations

  • Surfactants like cetylpyridinium chloride or Triton-X-100 improve the solubility and sensitivity of this compound and 5-Br-PADAP in aqueous media .
  • PAN and PAR are less suitable for biological samples due to interference from organic matrices, whereas this compound is optimized for serum analysis .

Biological Activity

2-(2-Pyridylazo)-5-dimethylaminophenol (commonly referred to as PADAP) is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and applications in scientific research.

Chemical Formula: C12_{12}H12_{12}N4_{4}O

CAS Number: 50783-80-7

PADAP is characterized by its azo group (-N=N-) which plays a crucial role in its reactivity and interaction with metal ions. The compound exhibits distinct optical properties, making it useful in various analytical applications.

The biological activity of PADAP primarily involves its ability to form stable complexes with metal ions. The azo group acts as a ligand, coordinating with metal ions to create colored complexes that can be quantitatively analyzed using spectrophotometric methods. This interaction is essential in various biochemical assays and environmental monitoring.

Biological Effects

  • Cellular Interaction:
    • PADAP influences cellular processes by interacting with signaling pathways, which can alter gene expression and affect cellular metabolism.
    • The compound has been shown to exhibit moderate cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells, indicating potential applications in cancer research .
  • Staining Properties:
    • PADAP is capable of staining trace amounts of metals in biological tissues, which is valuable for histological studies. Its high sensitivity is attributed to the presence of the dimethylamino group that enhances solubility and binding affinity for metal ions .

Applications in Research

PADAP has diverse applications across various fields:

  • Analytical Chemistry:
    • Used as a reagent for the detection and quantification of metal ions, particularly in environmental samples.
  • Biological Studies:
    • Employed in studies investigating metal ion interactions with biomolecules, contributing to the understanding of metalloproteins and enzyme functions.
  • Pharmaceutical Research:
    • Investigated for its potential use in developing therapeutic agents targeting specific cellular pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activity of PADAP:

  • Cytotoxicity Studies:
    In a study examining the cytotoxic effects of PADAP on A549 and HeLa cells, it was found that the compound induced perinuclear staining indicative of its interaction with cellular components. The results suggested that PADAP could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Metal Ion Detection:
    Research demonstrated that PADAP could effectively detect trace levels of heavy metals in water samples through colorimetric changes upon complex formation. This property has been harnessed for environmental monitoring purposes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityModerate activity against A549 and HeLa cells
Staining CapabilityHigh sensitivity for trace metals
Metal Ion DetectionEffective colorimetric detection method

Q & A

Q. What is the role of 2-(2-Pyridylazo)-5-dimethylaminophenol in spectrophotometric determination of zinc in biological samples?

Basic Question
This compound forms a stable, colored complex with Zn(II) ions, enabling sensitive detection in serum. The method involves adjusting the pH to ~2.1–8.2 (depending on the matrix), extracting the complex into organic solvents (e.g., methyl isobutyl ketone), and measuring absorbance at λmax ~564–588 nm. Detection limits are typically in the nanomolar range, but selectivity can be compromised by interference from Fe(III), Cu(II), and Co(II), requiring masking agents like thiourea or fluoride .

Q. Which metal ions are commonly analyzed using this compound, and what methodological adaptations are required?

Basic Question
The reagent is used for transition metals (e.g., Zn, Cd, Ni) and lanthanides (e.g., Er, Gd, Yb). Key adaptations include:

  • pH optimization : Cd(II) requires pH 8.2 for complexation, while Er(III) needs pH 6.5–7.0 .
  • Extraction techniques : Liquid-liquid extraction with methyl isobutyl ketone for Cd , or cloud point extraction with Triton X-100 for Er .
  • Chromatography : Reverse-phase HPLC coupled with UV-Vis detection for multi-metal analysis in tobacco .

Q. How can interference from coexisting ions be mitigated when using this compound?

Advanced Question
Strategies include:

  • Masking agents : Thiourea for Cu(II), fluoride for Fe(III), and EDTA for Ca(II)/Mg(II) .
  • Surfactant-enhanced selectivity : Micellar systems (e.g., CTAB) reduce interference by stabilizing the metal complex and suppressing competing reactions .
  • Preconcentration : Cloud point extraction isolates the target complex, improving sensitivity and reducing matrix effects .

Q. How does this compound compare to structurally similar reagents like PAR or PAN in metal analysis?

Advanced Question

ParameterThis compoundPAR (4-(2-Pyridylazo)resorcinol)PAN (1-(2-Pyridylazo)-2-naphthol)
λmax (nm)564–588530560
Molar Absorptivity (L·mol⁻¹·cm⁻¹)~6.57×10³ (V) ~3.9×10⁴ (Cd) ~2.2×10⁴ (Zn)
pH Range2.1–8.28.0–9.58.0–10.0
SelectivityModerate (interference from transition metals)High for Cd/Zn Low (requires masking)

Key Insight : This reagent offers higher sensitivity for V and Er compared to PAN but requires pH optimization and masking for selective analysis .

Q. What methodological advancements improve trace-level detection of lanthanides using this reagent?

Advanced Question
For Er(III) and Gd(III):

  • Cloud point extraction : Preconcentrates the complex using Triton X-114 at pH 6.5, achieving detection limits of 0.1 µg/L .
  • Micellar enhancement : CTAB increases molar absorptivity by 40% via charge-transfer stabilization .
  • Hybrid techniques : Coupling with ICP-OES improves multi-element detection in concrete samples .

Q. How should researchers address contradictory data on molar absorptivity values across studies?

Advanced Question
Discrepancies arise from:

  • Solvent effects : Higher ε in micellar media (e.g., 6.57×10³ L·mol⁻¹·cm⁻¹ in ethanol vs. 9.2×10³ in CTAB) .
  • pH variations : Optimal pH for V(IV) is 2.1, but deviations reduce ε by 20–30% .
  • Structural modifications : Bromo- or chloro-substituted derivatives (e.g., 5-Br-PADAP) enhance ε for Cd by 50% .

Recommendation : Validate experimental conditions (pH, surfactants, solvent) against certified reference materials.

Q. What are the limitations of using this reagent in environmental sample analysis?

Advanced Question

  • Matrix complexity : Organic-rich effluents require cleanup steps (e.g., solid-phase extraction) .
  • Low stability : The V(IV) complex degrades within 30 minutes, necessitating rapid measurement .
  • Limited linear range : For U(VI), the dynamic range is 0.09–1.2 µg/mL, restricting high-concentration analysis without dilution .

Q. How is this compound applied in pharmaceutical monitoring?

Advanced Question

  • Gadolinium-based contrast agents : Cloud point preconcentration (Triton X-100, pH 7.0) isolates Gd(III) from urine, achieving a detection limit of 0.5 µg/L .
  • Validation : Spike-recovery tests (98–102%) and cross-calibration with ICP-MS ensure accuracy .

Properties

IUPAC Name

5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-17(2)10-6-7-11(12(18)9-10)15-16-13-5-3-4-8-14-13/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYWVGOQLYTZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710100
Record name 3-(Dimethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50783-80-7
Record name 3-(Dimethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pyridylazo)-5-dimethylaminophenol [for Determination of Zinc in Serum]
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(2-Pyridylazo)-5-dimethylaminophenol
2-(2-Pyridylazo)-5-dimethylaminophenol
2-(2-Pyridylazo)-5-dimethylaminophenol
2-(2-Pyridylazo)-5-dimethylaminophenol
2-(2-Pyridylazo)-5-dimethylaminophenol
2-(2-Pyridylazo)-5-dimethylaminophenol

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